N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 923415-52-5
VCID: VC7504624
InChI: InChI=1S/C19H19N3O3/c1-12-4-5-13(2)16(10-12)18-21-22-19(25-18)20-17(23)11-14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23)
SMILES: CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC
Molecular Formula: C19H19N3O3
Molecular Weight: 337.379

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide

CAS No.: 923415-52-5

Cat. No.: VC7504624

Molecular Formula: C19H19N3O3

Molecular Weight: 337.379

* For research use only. Not for human or veterinary use.

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide - 923415-52-5

Specification

CAS No. 923415-52-5
Molecular Formula C19H19N3O3
Molecular Weight 337.379
IUPAC Name N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Standard InChI InChI=1S/C19H19N3O3/c1-12-4-5-13(2)16(10-12)18-21-22-19(25-18)20-17(23)11-14-6-8-15(24-3)9-7-14/h4-10H,11H2,1-3H3,(H,20,22,23)
Standard InChI Key LPXYOAHESZBWLD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)CC3=CC=C(C=C3)OC

Introduction

Structural Identification and Molecular Characteristics

Core Architecture and Functional Groups

The compound’s structure integrates three critical components:

  • 1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, known for metabolic stability and hydrogen-bonding capacity .

  • 2,5-Dimethylphenyl Substituent: An aromatic group at the 5-position of the oxadiazole, contributing hydrophobic interactions in biological systems .

  • 4-Methoxyphenyl Acetamide Side Chain: A polar moiety linked via a sulfonylacetamide bridge, enhancing solubility and target-binding specificity .

The molecular geometry facilitates π-π stacking interactions through aromatic rings and hydrogen bonding via the acetamide group, features critical for ligand-receptor interactions .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC19H19N3O5S\text{C}_{19}\text{H}_{19}\text{N}_3\text{O}_5\text{S}
Molecular Weight401.4 g/mol
CAS Registry Number941901-78-6
Key Functional GroupsOxadiazole, Acetamide, Methoxy

Synthetic Pathways and Optimization

Stepwise Synthesis Strategy

While no direct synthesis protocol exists for this compound, convergent approaches for analogous N-substituted oxadiazole acetamides provide a template :

  • Oxadiazole Formation:

    • 2-(1H-Indol-3-yl)acetic acid is esterified, converted to hydrazide, and cyclized with CS2\text{CS}_2 and alcoholic KOH to yield 5-substituted-1,3,4-oxadiazole-2-thiol .

    • For the target compound, 2,5-dimethylphenylacetic acid derivatives likely undergo similar cyclization.

  • Acetamide Coupling:

    • Electrophilic 2-bromo-N-(4-methoxyphenyl)acetamide is prepared by reacting 4-methoxyaniline with 2-bromoacetyl bromide in basic medium .

    • Nucleophilic substitution between the oxadiazole-thiol and bromoacetamide forms the sulfanylacetamide bridge .

Reaction Conditions and Yield Optimization

  • Cyclization: Refluxing in ethanol with CS2\text{CS}_2 and KOH (6 hours, 78°C) achieves 70–85% yields for oxadiazole intermediates .

  • Coupling: NaH in DMF at 35°C for 8 hours facilitates thioether bond formation with >90% conversion .

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield
Oxadiazole CyclizationCS2\text{CS}_2, KOH, Ethanol70–85%
Acetamide CouplingNaH, DMF, 35°C>90%

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • IR Spectroscopy:

    • Peaks at 3415 cm1^{-1} (N-H stretch), 1633 cm1^{-1} (C=O), and 1534 cm1^{-1} (aromatic C=C) align with oxadiazole and acetamide functionalities .

  • NMR Analysis:

    • 1H^1\text{H}-NMR signals at δ 11.03 (indole NH), 7.54–7.23 ppm (aromatic protons), and 4.30 ppm (CH2_2 bridge) confirm substituent integration .

  • Mass Spectrometry:

    • Molecular ion peak at m/z 401.4 ([M+H]+^+) matches the theoretical molecular weight .

Solubility and Stability

  • Limited experimental data exist, but the methoxy group likely enhances aqueous solubility compared to non-polar analogs.

  • Oxadiazole rings exhibit thermal stability up to 200°C, suggesting solid-state resilience .

ActivityProposed Mechanism
AntimicrobialMembrane disruption
Enzyme InhibitionCompetitive binding at active sites
Anti-inflammatoryCOX-2/LOX modulation

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